Reduced Piperidine Basicity (pKa) Versus Unsubstituted 6-(Piperidin-1-yl)-9H-purine
In a systematic physicochemical study of fluorinated saturated heterocyclic amines, 4,4‑difluoropiperidine exhibited a pKa approximately 2–3 units lower than that of the unsubstituted piperidine ring, depending on the measurement method and microenvironment [1]. This reduction in basicity is driven by the electron‑withdrawing inductive effect of the gem‑difluoro group at the 4‑position. The target compound, bearing this 4,4‑difluoropiperidine substituent, is therefore expected to have a significantly lower pKa than the direct comparator 6-(piperidin-1-yl)-9H-purine (piperidine pKa ≈ 10.5–11). Such a pKa shift alters the ionization state at physiological pH, which can influence passive membrane permeability and off‑target interactions with ion channels or amine‑recognizing receptors.
| Evidence Dimension | Basicity of the piperidine nitrogen (pKa) |
|---|---|
| Target Compound Data | Expected pKa of piperidine moiety: ≈ 7.5–8.5 (based on 4,4‑difluoropiperidine measurements in [1]) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)-9H-purine; piperidine pKa ≈ 10.5–11 |
| Quantified Difference | ΔpKa ≈ −2 to −3 units |
| Conditions | Determined by potentiometric titration or NMR‑based methods as described in the systematic study of fluorinated amines [1]; specific measurements for the purine‑conjugated analog have not been reported. |
Why This Matters
Differences in basicity directly affect the fraction of neutral versus protonated species at physiological pH, which governs passive permeability across biological membranes and can alter engagement with amine‑sensitive biological targets.
- [1] Grygorenko, O. O. et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. DOI: 10.1002/chem.202301383. View Source
